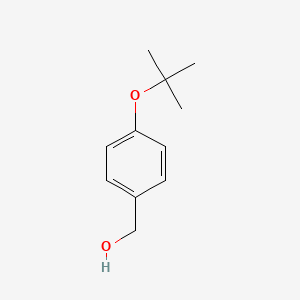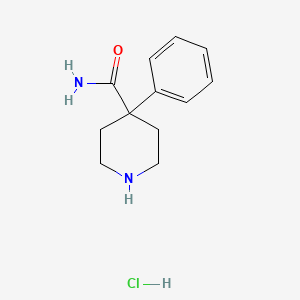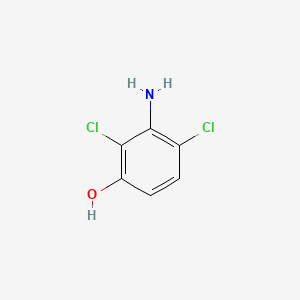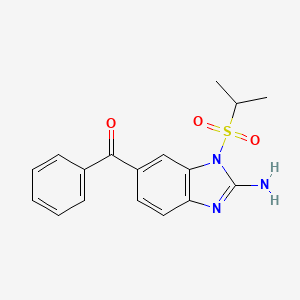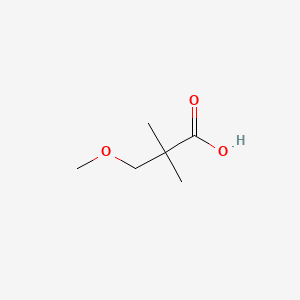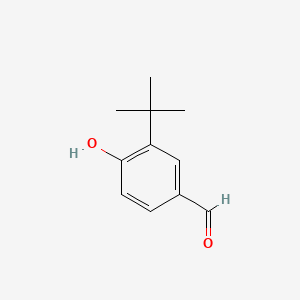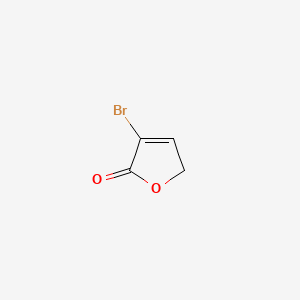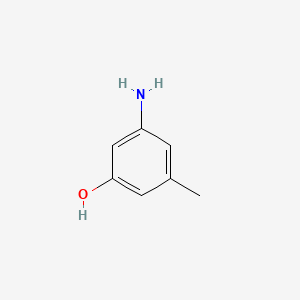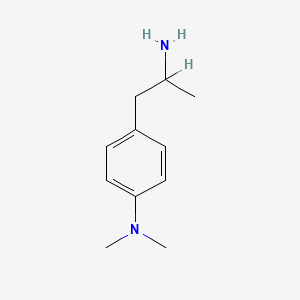
4-(2-Aminopropyl)-N,N-Dimethylanilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-aminopropyl)-N,N-dimethylaniline” is a derivative of amphetamines . It is intended mainly as local eye drops for diagnostic purposes . It is an indirect sympathomimetic agent which causes dilation of the eye pupil before a diagnostic test .
Synthesis Analysis
A series of 1-(2-aminopropyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones were synthesized by three-component reactions of 4-substituted 2,4-dioxobutanoic acid methyl esters with mixtures of an aromatic aldehyde and 1,2-diaminopropane .
Chemical Reactions Analysis
The compound can react with hydrazine, p-phenetidine, and acetic anhydride . It is also known to exhibit pronounced anti-inflammatory and analgesic activity .
Wissenschaftliche Forschungsanwendungen
Synthese von 4-Acyl-1-(2-Aminopropyl)-5-Aryl-3-Hydroxy-3-Pyrrolin-2-onen
Eine Reihe von 1-(2-Aminopropyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-onen wurde durch Dreikomponentenreaktionen von 4-substituierten 2,4-Dioxobutansäuremethylestern mit Mischungen eines aromatischen Aldehyds und 1,2-Diaminopropan synthetisiert .
Analgetische und entzündungshemmende Aktivität
Die synthetisierten Verbindungen zeigten analgetische und entzündungshemmende Aktivitäten. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Analgetika und entzündungshemmender Medikamente .
Hämostatische Wirkung
Einige wasserlösliche Derivate dieser Reihe zeigten eine hämostatische Wirkung . Dies deutet auf potenzielle Anwendungen bei der Blutungskontrolle während chirurgischer Eingriffe oder bei der Behandlung von Zuständen hin, die mit übermäßigen Blutungen verbunden sind .
Synthese von 6-(2,5-Dimethoxy-4-(2-aminopropyl)phenyl)hexylthiol
Die Verbindung wurde bei der Synthese von 6-(2,5-Dimethoxy-4-(2-aminopropyl)phenyl)hexylthiol verwendet, einem Agonisten mit sehr hoher Affinität für den 5HT2A-Serotoninrezeptor-Subtyp . Dieser Agonist wurde so konzipiert, dass er an hochfluoreszierende Cadmiumselenid/Zinksulfid-Kern/Schale-Nanokristalle gebunden wird .
Biologische Bildgebung
Der synthetisierte Agonist wurde zur Konjugation mit fluoreszierenden Cadmiumselenid/Zinksulfid-Kern/Schale-Nanokristallen für die biologische Bildgebung verwendet . Dies findet Anwendung bei der Visualisierung biologischer Systeme, der Untersuchung von Zellprozessen und möglicherweise in der medizinischen Diagnostik .
Charakterisierung von 6-(2-Aminopropyl)benzofuran
Die Verbindung wurde bei der Charakterisierung von 6-(2-Aminopropyl)benzofuran verwendet . Dies hilft, die Eigenschaften der Verbindung zu verstehen und sie von ihren Positionsanalogen zu unterscheiden .
Wirkmechanismus
Target of Action
4-(2-aminopropyl)-N,N-dimethylaniline, also known as Hydroxyamphetamine, primarily targets the adrenergic nerve terminals . These nerve terminals play a crucial role in the release of norepinephrine, a neurotransmitter involved in the regulation of responses such as attention and response to stress .
Mode of Action
This compound acts as an indirect sympathomimetic agent . It causes the release of norepinephrine from adrenergic nerve terminals, resulting in mydriasis, the dilation of the pupils . This interaction with its targets leads to changes in the eye, preparing it for diagnostic tests .
Biochemical Pathways
The primary biochemical pathway affected by 4-(2-aminopropyl)-N,N-dimethylaniline is the norepinephrine pathway . By causing the release of norepinephrine from adrenergic nerve terminals, it affects the sympathetic nervous system, which is responsible for the body’s ‘fight or flight’ response .
Pharmacokinetics
The compound is intended for local use only, specifically for ophthalmic use . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are localized to the area of application .
Result of Action
The primary result of the action of 4-(2-aminopropyl)-N,N-dimethylaniline is mydriasis, or the dilation of the pupils . This is used for diagnostic purposes, particularly in the diagnosis of Horner’s syndrome, which is characterized by nerve lesions .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(2-aminopropyl)-N,N-dimethylaniline plays a significant role in biochemical reactions, particularly those involving monoamine neurotransmitters. It interacts with enzymes such as monoamine oxidases (MAOs), which are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine . By inhibiting MAOs, 4-(2-aminopropyl)-N,N-dimethylaniline increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Additionally, this compound interacts with trace amine-associated receptors (TAARs), which are G protein-coupled receptors involved in modulating neurotransmitter release .
Cellular Effects
The effects of 4-(2-aminopropyl)-N,N-dimethylaniline on various cell types and cellular processes are profound. It influences cell signaling pathways by increasing the release of monoamine neurotransmitters, which in turn affects gene expression and cellular metabolism . In neuronal cells, this compound can enhance synaptic plasticity and improve cognitive functions. Prolonged exposure to high concentrations may lead to neurotoxicity and oxidative stress .
Molecular Mechanism
At the molecular level, 4-(2-aminopropyl)-N,N-dimethylaniline exerts its effects through several mechanisms. It binds to and inhibits monoamine oxidases, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of serotonin, dopamine, and norepinephrine, which enhance neurotransmission. Additionally, 4-(2-aminopropyl)-N,N-dimethylaniline activates trace amine-associated receptors, further modulating neurotransmitter release and influencing various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-aminopropyl)-N,N-dimethylaniline change over time. Initially, the compound exhibits a rapid increase in neurotransmitter levels, leading to enhanced cellular activity . Over prolonged periods, the compound may undergo degradation, reducing its efficacy. Long-term exposure to 4-(2-aminopropyl)-N,N-dimethylaniline has been associated with oxidative stress and potential neurotoxicity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-(2-aminopropyl)-N,N-dimethylaniline vary with different dosages in animal models. At low doses, the compound enhances cognitive functions and neurotransmission . At higher doses, it may induce toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
4-(2-aminopropyl)-N,N-dimethylaniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with monoamine oxidases and other enzymes, influencing metabolic flux and altering metabolite levels. The compound’s interaction with cytochrome P450 enzymes also affects its bioavailability and pharmacokinetics .
Transport and Distribution
Within cells and tissues, 4-(2-aminopropyl)-N,N-dimethylaniline is transported and distributed through various mechanisms. It interacts with transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), facilitating its uptake into cells . Once inside the cells, the compound can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 4-(2-aminopropyl)-N,N-dimethylaniline plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with monoamine oxidases and other enzymes . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical effects.
Eigenschaften
IUPAC Name |
4-(2-aminopropyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZBJXQDQJZOLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388817 |
Source


|
| Record name | 4-(2-aminopropyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57580-63-9 |
Source


|
| Record name | 4-(2-aminopropyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
